molecular formula C16H11F2NO3 B2690888 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one CAS No. 326026-06-6

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one

Numéro de catalogue: B2690888
Numéro CAS: 326026-06-6
Poids moléculaire: 303.265
Clé InChI: KKLRXQFKSQWUAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one (CAS 326026-06-6) is a specialized organic compound with a molecular formula of C16H11F2NO3 and a molecular weight of 303.26 g/mol . This molecule features a 2-azetidinone (beta-lactam) core structure, which is a four-membered cyclic amide. The core is substituted at the 1-position with a 1,3-benzodioxole group, a functional group consisting of a benzene ring fused to a methylenedioxy ring (OCO2CH2) . At the 3 and 4 positions of the azetidinone ring, the compound possesses two distinct substituents: two fluorine atoms at the 3-position and a phenyl group at the 4-position. The 1,3-benzodioxole moiety is a common structural feature in many bioactive compounds found in pharmaceuticals and agrochemicals . The presence of the beta-lactam ring, a privileged structure in medicinal chemistry, suggests potential for investigation in various research areas. Researchers may explore this compound as a key synthetic intermediate or building block for the development of novel molecules. Its specific research applications and mechanism of action are areas for further investigation by the scientific community. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Propriétés

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3/c17-16(18)14(10-4-2-1-3-5-10)19(15(16)20)11-6-7-12-13(8-11)22-9-21-12/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLRXQFKSQWUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Mécanisme D'action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Azetidinone Derivatives

Compound : 1-{4-[1-(2,4-Difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethylazetidin-2-one (CAS: 320422-75-1)

  • Core Structure : Azetidin-2-one with 3,3-dimethyl and 4-aryl substituents.
  • Key Differences: Substituents: The dimethyl group at the 3-position vs. difluoro substitution in the target compound. Dimethyl groups increase lipophilicity, whereas fluorine enhances polarity and stability.
  • Implications : The fluorinated analog may exhibit improved bioavailability and target selectivity due to fluorine’s electronegativity .

Benzodioxol-Containing Compounds with Different Cores

Pyrazoline Derivatives ()
  • Core Structure : Pyrazoline ring with benzodioxole and furyl groups.
  • Biological Activity : Exhibits dipeptidyl peptidase-4 (DPP-4) inhibition (IC₅₀ values: 0.98–1.24 µM) and low cytotoxicity (IC₅₀ > 100 µM in L929 fibroblasts) .
  • Comparison: The benzodioxole group may contribute to DPP-4 inhibition in both pyrazolines and azetidinones. However, the azetidinone core’s rigidity and fluorine substitution could alter binding affinity or pharmacokinetics.
Quinazoline Derivatives ()
  • Core Structure : Quinazolin-4(3H)-one with benzodioxole and phenyl groups.
  • Biological Activity : Demonstrated antibacterial and antifungal properties, attributed to the quinazoline scaffold’s ability to intercalate DNA or inhibit enzymes .
  • Comparison: While the benzodioxole moiety is shared, the azetidinone core lacks the planar structure of quinazoline, likely reducing DNA interaction but possibly improving solubility.

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Biological Activities
Target Compound Azetidin-2-one 3,3-difluoro, 4-phenyl, 1,3-benzodioxol ~323.3 (estimated) Not reported; inferred stability
1-{4-[1-(2,4-Difluorophenyl)...azetidinone Azetidin-2-one 3,3-dimethyl, pyrazole-difluorophenyl 353.37 Not specified
Pyrazoline derivatives (1–3) Pyrazoline Benzodioxol, furyl ~280–320 (estimated) DPP-4 inhibition
Quinazoline derivative Quinazolin-4(3H)-one Benzodioxol, phenyl ~332 (estimated) Antibacterial, antifungal
Eutylone Cathinone Benzodioxol, ethylamino 235.27 Psychoactive stimulant

Key Findings and Implications

  • Fluorine vs. Methyl Substitution : The target compound’s 3,3-difluoro group likely enhances metabolic stability and polarity compared to dimethyl analogs, making it more suitable for therapeutic applications requiring prolonged half-lives .
  • Benzodioxole’s Role : Shared across analogs, this group may facilitate enzyme inhibition (e.g., DPP-4) or receptor binding, though core structure dictates specificity .
  • Pharmacological Divergence: Unlike eutylone, the azetidinone core lacks stimulant activity, underscoring the importance of core structure in drug design .

Activité Biologique

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H14F2N2O3
  • Molecular Weight : 318.29 g/mol
  • IUPAC Name : this compound

This structure features a benzodioxole moiety, which is known for its diverse biological activities, making it a promising scaffold for drug development.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds derived from this structure have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for related compounds ranged from 0.68 µM to 0.85 µM, indicating potent activity against this target while demonstrating low cytotoxicity towards normal cells (IC50 > 150 µM) .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro assays demonstrated efficacy against several cancer cell lines with IC50 values ranging from 26 to 65 µM . These findings suggest that derivatives of the benzodioxole structure can selectively target cancer cells while sparing normal cells.

The mechanism by which these compounds exert their biological effects often involves modulation of key metabolic pathways and enzyme activities. For example, the inhibition of α-amylase leads to reduced glucose absorption, which is beneficial in managing diabetes. Additionally, the anticancer activity may be linked to the induction of apoptosis in malignant cells through various signaling pathways .

Study on Antidiabetic Effects

In a study involving streptozotocin-induced diabetic mice, administration of a benzodioxole derivative resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses . This underscores the compound's potential as a therapeutic agent for diabetes management.

Anticancer Research

A separate investigation into the anticancer properties revealed that compounds with similar structural features exhibited significant cytotoxic effects on various cancer cell lines. The study emphasized the importance of further exploring these compounds for their potential use in cancer therapy .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (µM)Target
Benzodioxole Derivative Aα-Amylase Inhibition0.68Antidiabetic
Benzodioxole Derivative BAnticancer (HeLa Cells)26Cancer Treatment
Benzodioxole Derivative CAnticancer (MCF-7 Cells)65Cancer Treatment
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro...Antidiabetic & AnticancerVariesMultiple Targets

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.